(R)-7-(2-(Pyrrolidin-3-yl)ethyl)-1,2,3,4-tetrahydro-1,8-naphthyridine dihydrochloride
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Overview
Description
®-7-(2-(Pyrrolidin-3-yl)ethyl)-1,2,3,4-tetrahydro-1,8-naphthyridine dihydrochloride is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrrolidine ring and a naphthyridine core, making it an interesting subject for chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-7-(2-(Pyrrolidin-3-yl)ethyl)-1,2,3,4-tetrahydro-1,8-naphthyridine dihydrochloride typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate starting materials.
Attachment of the Pyrrolidine Ring to the Naphthyridine Core: This step often involves nucleophilic substitution or addition reactions.
Final Purification and Conversion to Dihydrochloride Salt: The final product is purified using techniques such as recrystallization or chromatography and then converted to its dihydrochloride salt form.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of automated synthesis equipment and large-scale purification techniques.
Chemical Reactions Analysis
Types of Reactions
®-7-(2-(Pyrrolidin-3-yl)ethyl)-1,2,3,4-tetrahydro-1,8-naphthyridine dihydrochloride can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
Chemistry
In chemistry, ®-7-(2-(Pyrrolidin-3-yl)ethyl)-1,2,3,4-tetrahydro-1,8-naphthyridine dihydrochloride can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biology, this compound can be used to study the effects of naphthyridine derivatives on biological systems. It may have potential as a lead compound for the development of new drugs or as a tool for studying biological pathways.
Medicine
In medicine, ®-7-(2-(Pyrrolidin-3-yl)ethyl)-1,2,3,4-tetrahydro-1,8-naphthyridine dihydrochloride may have potential therapeutic applications. Its effects on specific molecular targets could be explored for the treatment of various diseases.
Industry
In industry, this compound could be used in the development of new materials or as a catalyst in chemical reactions. Its unique properties make it a versatile compound for various industrial applications.
Mechanism of Action
The mechanism of action of ®-7-(2-(Pyrrolidin-3-yl)ethyl)-1,2,3,4-tetrahydro-1,8-naphthyridine dihydrochloride involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- 3-Pyrrolidinol
- 3-Hydroxypiperidine
- 4-Hydroxypiperidine
Uniqueness
Compared to similar compounds, ®-7-(2-(Pyrrolidin-3-yl)ethyl)-1,2,3,4-tetrahydro-1,8-naphthyridine dihydrochloride has a unique combination of a pyrrolidine ring and a naphthyridine core. This unique structure may confer specific properties and activities that are not present in other similar compounds.
Properties
Molecular Formula |
C14H23Cl2N3 |
---|---|
Molecular Weight |
304.3 g/mol |
IUPAC Name |
7-[2-[(3R)-pyrrolidin-3-yl]ethyl]-1,2,3,4-tetrahydro-1,8-naphthyridine;dihydrochloride |
InChI |
InChI=1S/C14H21N3.2ClH/c1-2-12-4-6-13(17-14(12)16-8-1)5-3-11-7-9-15-10-11;;/h4,6,11,15H,1-3,5,7-10H2,(H,16,17);2*1H/t11-;;/m1../s1 |
InChI Key |
FIPDEOWWUZIXCO-NVJADKKVSA-N |
Isomeric SMILES |
C1CC2=C(NC1)N=C(C=C2)CC[C@@H]3CCNC3.Cl.Cl |
Canonical SMILES |
C1CC2=C(NC1)N=C(C=C2)CCC3CCNC3.Cl.Cl |
Origin of Product |
United States |
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